
tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a phenyl group, and a cyclobutyl ring with a ketone functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl ketone derivative. The reaction is usually carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate can undergo oxidation reactions, particularly at the phenyl ring or the cyclobutyl ring.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions, especially at the carbamate group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Products may include hydroxylated derivatives or quinones.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted carbamates or phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also be used to investigate the metabolic pathways of carbamate compounds in living organisms.
Medicine: this compound has potential applications in medicinal chemistry. It may be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and cyclobutyl groups may contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate compound with similar reactivity but lacking the phenyl and cyclobutyl groups.
tert-Butyl (3-oxocyclobutyl)carbamate: A related compound with a similar structure but without the phenyl group.
tert-Butyl ((3-(1-phenylcyclobutyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate: A more complex derivative with an additional oxadiazole ring.
Uniqueness: tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate is unique due to the presence of both the phenyl and cyclobutyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and binding affinity compared to simpler carbamates.
Propiedades
Fórmula molecular |
C16H21NO3 |
|---|---|
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
tert-butyl N-[(3-oxo-1-phenylcyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-11-16(9-13(18)10-16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19) |
Clave InChI |
ZPHJCPORRLUYTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1(CC(=O)C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


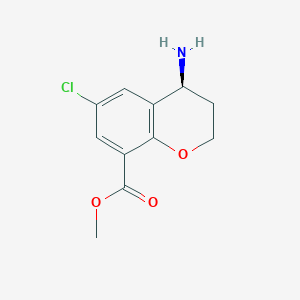
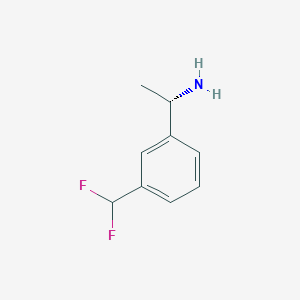

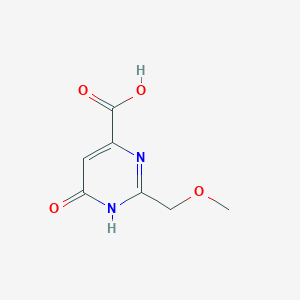
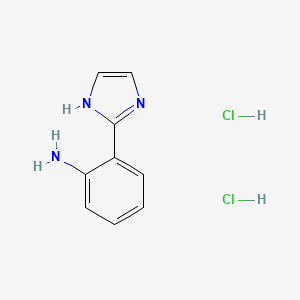
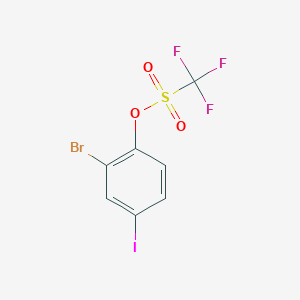
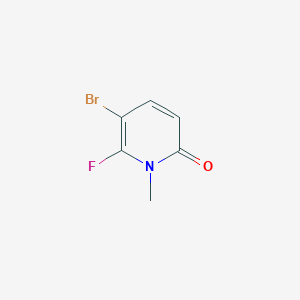
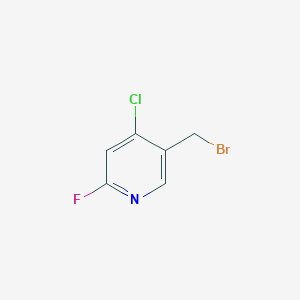
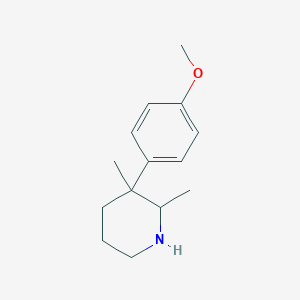

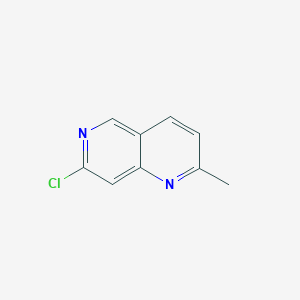
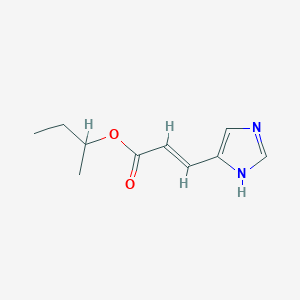
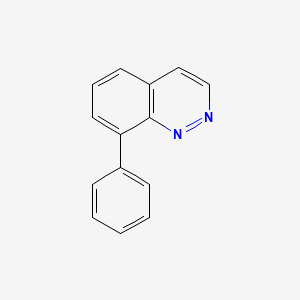
![2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12973965.png)
